5-(1H-benzo[d]imidazol-2-yl)thiazole
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Overview
Description
5-(1H-benzo[d]imidazol-2-yl)thiazole is a heterocyclic compound that features both a benzimidazole and a thiazole ring. These structures are known for their significant biological and chemical properties, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-benzo[d]imidazol-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzimidazole with α-haloketones under basic conditions to form the thiazole ring . The reaction conditions often require solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. They involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 5-(1H-benzo[d]imidazol-2-yl)thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(1H-benzo[d]imidazol-2-yl)thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1H-benzo[d]imidazol-2-yl)thiazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction and metabolic processes, which are crucial for cellular function and regulation .
Comparison with Similar Compounds
- 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide
- 1H-Benzo[d]imidazole-2-thiol
- Benzo[d]thiazole-2-thiol
Uniqueness: 5-(1H-benzo[d]imidazol-2-yl)thiazole stands out due to its dual ring structure, which imparts unique chemical and biological properties. Compared to similar compounds, it often exhibits higher potency and selectivity in biological assays .
Properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-11-6-14-9/h1-6H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLDOZDIEFWUJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CN=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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